molecular formula C17H24N2O4 B2643254 Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate CAS No. 2193061-83-3

Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate

Cat. No.: B2643254
CAS No.: 2193061-83-3
M. Wt: 320.389
InChI Key: UXCGKNLOYFIERD-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that includes a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amines are typically prepared using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid .


Chemical Reactions Analysis

The Boc group is stable under a wide range of reaction conditions. It can be removed under acidic conditions, which allows the amine to participate in further reactions .

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been extensively studied for their synthetic pathways and chemical properties. For instance, research by Satake et al. (1991) and Guerrero et al. (2014) has focused on the synthesis and characterization of azepine derivatives, including observations of thermal distribution equilibrium and hydrogen-bonded assembly in various dimensions. These studies contribute to the understanding of the chemical and physical properties of azepine compounds, which are crucial for further applications in material science and pharmaceuticals (Satake et al., 1991) (Guerrero et al., 2014).

Solid-Phase Synthesis

Boeglin et al. (2007) have developed a solid-phase strategy for synthesizing benzazepine derivatives, showcasing the efficiency of this method for preparing diverse compounds. This approach is significant for generating libraries of molecules for screening in drug discovery and development processes (Boeglin et al., 2007).

Large-Scale Preparation

Yoshida et al. (1996) demonstrated a large-scale preparation method for related compounds, starting from L-aspartic acid. This methodology is pivotal for the production of these compounds in quantities sufficient for further research and potential commercial applications (Yoshida et al., 1996).

Novel Syntheses

Research into new synthetic pathways for producing azepine derivatives and related compounds continues to be a vibrant area. For example, the work by Ikemoto et al. (2005) and Lauffer et al. (2002) explores practical syntheses of complex molecules with potential applications in medicinal chemistry and drug design (Ikemoto et al., 2005) (Lauffer et al., 2002).

Future Directions

Boc-protected amines and related compounds are widely used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules . Future research may focus on developing more efficient methods for adding and removing the Boc group, as well as exploring new applications for these compounds.

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-13-7-5-11-9-12(15(20)22-4)6-8-14(11)18-10-13/h6,8-9,13,18H,5,7,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCGKNLOYFIERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)OC)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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